molecular formula C11H9NOS B2520787 2-Thiophen-2-yl-2,3-dihydro-1,3-benzoxazole CAS No. 71173-45-0

2-Thiophen-2-yl-2,3-dihydro-1,3-benzoxazole

Cat. No. B2520787
CAS RN: 71173-45-0
M. Wt: 203.26
InChI Key: KNNBQQQFNUWSAG-UHFFFAOYSA-N
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Description

The compound “2-Thiophen-2-yl-2,3-dihydro-1,3-benzoxazole” is a heterocyclic compound containing a thiophene and a benzoxazole ring . Thiophene is a five-membered ring with four carbon atoms and one sulfur atom. Benzoxazole is a fused ring structure containing a benzene ring and an oxazole ring (which is a five-membered ring containing two carbon atoms, one oxygen atom, and one nitrogen atom) .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the benzoxazole ring with a suitable precursor containing the thiophene ring. Unfortunately, without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzoxazole and thiophene rings. These rings are likely to be planar, contributing to the overall planarity of the molecule. The presence of nitrogen, oxygen, and sulfur atoms in the rings also implies the possibility of interesting electronic properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For this compound, we might expect it to have moderate polarity due to the presence of the heteroatoms (N, O, S) in the rings. This could affect properties like solubility, boiling/melting points, etc .

Future Directions

The study of heterocyclic compounds is a vibrant field in medicinal chemistry, materials science, and other areas. Compounds like this could have potential applications in these areas, but without specific studies or data on this compound, it’s hard to predict future directions .

properties

IUPAC Name

2-thiophen-2-yl-2,3-dihydro-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NOS/c1-2-5-9-8(4-1)12-11(13-9)10-6-3-7-14-10/h1-7,11-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNNBQQQFNUWSAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(O2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Thiophen-2-yl-2,3-dihydro-1,3-benzoxazole

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